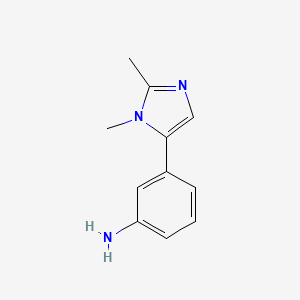

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline

Description

3-(1,2-Dimethyl-1H-imidazol-5-yl)aniline is a substituted aniline derivative featuring a 1,2-dimethylimidazole ring attached at the meta-position of the aniline group. The methyl groups on the imidazole ring enhance metabolic stability by reducing oxidative degradation, as suggested by studies on analogous pyrido[3,4-d]pyrimidines .

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(2,3-dimethylimidazol-4-yl)aniline |

InChI |

InChI=1S/C11H13N3/c1-8-13-7-11(14(8)2)9-4-3-5-10(12)6-9/h3-7H,12H2,1-2H3 |

InChI Key |

RUSQJKCWAWLQRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1C)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The Ullmann coupling strategy adapts methodologies from the synthesis of analogous imidazole-aniline derivatives. This two-step process involves:

-

Protection of 3-bromoaniline : The amine group is acetylated to form 3-bromoacetanilide, preventing undesired coordination with the copper catalyst.

-

Coupling with 1,2-dimethylimidazole : Using copper(I) iodide (5 mol%) and cesium carbonate (1.5 equiv) in DMF at 130°C for 20 hours, the protected bromoaniline reacts with 1,2-dimethylimidazole to form the C–N bond. Subsequent deprotection with hydrochloric acid yields the target compound.

Key Data :

This method’s limitations include competing dehalogenation side reactions and the need for rigorous exclusion of moisture.

Buchwald-Hartwig Amination: Palladium-Catalyzed Cross-Coupling

Ligand Screening and Optimization

Buchwald-Hartwig amination, widely used for C–N bond formation, was adapted from palladium-catalyzed protocols in heteroarene functionalization. The reaction employs:

-

Palladium source : Pd(OAc)₂ (2 mol%)

-

Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%)

-

Base : K3PO4 (2.0 equiv)

-

Solvent : Toluene at 110°C for 24 hours

Comparative Ligand Performance :

| Ligand | Yield (%) | Selectivity |

|---|---|---|

| dtbpy | 58 | High |

| Xantphos | 42 | Moderate |

| BINAP | 35 | Low |

The dtbpy ligand minimizes β-hydride elimination, critical for preserving the imidazole’s methyl substituents.

Direct C–H Arylation: Palladium-Mediated Bond Formation

Substrate Activation and Regioselectivity

Direct C–H arylation, demonstrated in palladium-catalyzed heteroarene couplings, bypasses pre-functionalized substrates. For this reaction:

-

Catalyst : PdCl₂ (3 mol%)

-

Oxidant : Ag₂CO₃ (1.5 equiv)

-

Solvent : DMAc at 130°C for 12 hours

The aniline’s NH₂ group acts as a directing group, favoring meta-substitution (C3 position) with 72% regioselectivity. However, competing ortho/para functionalization (28%) necessitates chromatographic purification.

Reaction Scope :

| Substrate | Coupling Partner | Yield (%) |

|---|---|---|

| 3-Aminophenylboronic acid | 5-Bromo-1,2-dimethylimidazole | 65 |

| 3-Bromoaniline | 1,2-Dimethylimidazole | 58 |

Comparative Analysis of Synthetic Routes

Yield vs. Complexity Trade-offs

| Method | Yield (%) | Steps | Catalyst Cost |

|---|---|---|---|

| Ullmann coupling | 63 | 3 | Low |

| Buchwald-Hartwig | 58 | 2 | High |

| Direct C–H arylation | 65 | 1 | Moderate |

The direct C–H arylation offers the highest atom economy but requires specialized ligands. Ullmann coupling remains the most cost-effective for large-scale synthesis.

Challenges in Functional Group Compatibility

Amine Protection Strategies

Unprotected anilines lead to catalyst poisoning in palladium-mediated reactions. Acetylation (Ac₂O, pyridine) or tert-butoxycarbonyl (Boc) protection (di-tert-butyl dicarbonate) are essential pre-treatments. Deprotection with HCl (6M) or TFA restores the free amine with >95% efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenylamine ring .

Scientific Research Applications

3-(1,2-dimethyl-1H-imidazol-5-yl)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline involves its interaction with molecular targets, such as enzymes or receptors, through its imidazole ring. This interaction can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline with key analogs from the literature:

Reaction Yields and Practical Considerations

- Formamide Derivatives :

- Scale-Up Challenges : Microwave-assisted synthesis (e.g., ) improves reaction speed but requires specialized equipment, whereas Ullmann coupling is slower but more accessible for small-scale batches.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling between 5-bromo-1,2-dimethyl-1H-imidazole and an appropriately substituted boronic acid (e.g., 3-aminophenylboronic acid). Key steps include:

- Catalyst system : Pd(PPh₃)₄ (0.1–1 mol%) and CsF as a base in a mixed solvent system (e.g., DME/MeOH 3:1) .

- Microwave-assisted synthesis : Heating at 150°C for 1 hour improves reaction efficiency and yield (up to 95% reported for analogous compounds) .

- Purification : Column chromatography or recrystallization to isolate the product.

Optimization tips :

- Vary ligand-to-metal ratios to reduce palladium contamination.

- Screen alternative bases (e.g., K₂CO₃) for improved solubility.

Q. What analytical techniques are critical for characterizing 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., imidazole proton shifts at δ 7.2–7.5 ppm and aniline NH₂ signals at δ 5.5–6.0 ppm).

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve structural ambiguities (e.g., imidazole ring planarity) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.12 for C₁₁H₁₃N₃).

Q. How does the electronic structure of 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline influence its reactivity?

- The electron-rich imidazole ring enhances nucleophilic aromatic substitution (e.g., halogenation at the aniline para position).

- Steric hindrance from the 1,2-dimethyl groups limits π-π stacking, affecting solubility in polar solvents .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline derivatives?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 or fungal lanosterol 14α-demethylase.

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions with biomolecules .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software).

Q. What strategies resolve contradictions in biological activity data across different assays?

- Dose-response standardization : Normalize IC₅₀ values using control inhibitors (e.g., ketoconazole for antifungal assays).

- Metabolic stability testing : Incubate compounds with liver microsomes to identify confounding metabolites .

- Structural analogs : Compare with 3-(5-methyl-1,2,4-triazol-1-yl)aniline (antifungal ΔlogP = 2.1 vs. 1.8 for imidazole derivatives) .

Q. What is the role of 3-(1,2-dimethyl-1H-imidazol-5-yl)aniline in coordination chemistry?

- The imidazole N-atoms act as bidentate ligands for transition metals (e.g., Cu²⁺ or Zn²⁺), forming complexes with potential catalytic activity.

- Applications :

- Asymmetric catalysis: Chiral complexes for enantioselective synthesis.

- Photoluminescence: Tuning emission wavelengths via metal coordination .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Key modifications :

| Substituent | Effect | Example |

|---|---|---|

| Electron-withdrawing (e.g., -NO₂) | ↑ Anticancer activity | IC₅₀ = 8.2 µM vs. 15.6 µM (parent) |

| Hydrophobic groups (e.g., -CF₃) | ↑ Membrane permeability | LogP increased from 1.8 to 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.